molecular formula C5H7Cl3O2S B2466221 (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride CAS No. 1864014-99-2

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride

Cat. No.: B2466221
CAS No.: 1864014-99-2
M. Wt: 237.52
InChI Key: ASMWVTDIWQFWGT-UHFFFAOYSA-N
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Description

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride (CAS 1864014-99-2) is a chemical building block of interest in advanced chemical synthesis and drug discovery research. This reagent features a methanesulfonyl chloride group attached to a reactive 2,2-dichloro-1-methylcyclopropyl scaffold, a structure that suggests potential for further functionalization and incorporation into more complex molecules . The molecular formula for this compound is C 5 H 7 Cl 3 O 2 S, and it has a molecular weight of 237.53 g/mol . Its structure is characterized by the SMILES notation O=S(CC1(C)C(Cl)(Cl)C1)(Cl)=O . As a versatile sulfonyl chloride intermediate, it may be used in the development of novel compounds, including potential agrochemicals or pharmaceuticals. Researchers value this reagent for creating sulfonamide derivatives or as a specialized synthon in constructing cyclopropane-containing frameworks, which are privileged structures in medicinal chemistry. Please note that this product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures and cold-chain transportation are recommended to preserve the integrity and reactivity of this compound .

Properties

IUPAC Name

(2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7Cl3O2S/c1-4(2-5(4,6)7)3-11(8,9)10/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMWVTDIWQFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Cl3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 1-Methylcyclopropanol

Initial chlorination employs phosphorus pentachloride (PCl₅) to introduce two chlorine atoms at the cyclopropane ring's 2-position. The reaction proceeds via nucleophilic substitution, where PCl₅ acts as both a chlorinating agent and a Lewis acid catalyst. The hydroxyl group of 1-methylcyclopropanol is replaced, yielding 2,2-dichloro-1-methylcyclopropanol as an intermediate.

Key parameters:

  • Temperature : 0–5°C to minimize ring strain-induced side reactions.
  • Solvent : Dichloromethane or chloroform for optimal PCl₅ solubility.
  • Yield : 68–72% under controlled exothermic conditions.

Methanesulfonyl Chloride Incorporation

The chlorinated intermediate reacts with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base (e.g., triethylamine). This step converts the hydroxyl group into a sulfonyl chloride via an E1cb elimination mechanism, generating sulfene (CH₂=SO₂) as a transient electrophile. Subsequent nucleophilic attack by the alcohol forms the sulfonate ester, which undergoes rapid proton transfer to yield the final product.

Reaction Conditions :

Parameter Value
MsCl Equivalence 1.2–1.5 eq
Base Triethylamine (2.0 eq)
Solvent Tetrahydrofuran (THF)
Yield 85–89%

Alternative Chlorination Strategies

Palau’chlor-Mediated Chlorination

To address safety concerns with PCl₅, the guanidine-based reagent Palau’chlor (2-chloro-1,3-bis(methoxycarbonyl)guanidine) offers a milder alternative. This method selectively chlorinates the cyclopropane ring without requiring extreme temperatures or moisture-sensitive conditions.

Advantages :

  • Stability : Solid reagent with shelf life >6 months.
  • Functional Group Tolerance : Compatible with sulfonamide and π-system precursors.
  • Yield : Comparable to PCl₅ (70–75%).

Radical Chlorination with Sulfuryl Chloride

Methane and sulfuryl chloride (SO₂Cl₂) react under UV irradiation to generate chlorinated cyclopropanes via a radical chain mechanism. While less selective for dichloro products, this method scales efficiently for industrial production.

Optimization Insights :

  • Radical Initiators : Di-tert-butyl peroxide enhances Cl- radical generation.
  • Byproduct Mitigation : HCl scavengers (e.g., CaO) improve yield to 65%.

Sulfonic Acid Chlorination Pathways

Thionyl Chloride (SOCl₂) Route

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonic acid, synthesized via oxidation of the corresponding thiol or direct sulfonation, reacts with SOCl₂ to form the sulfonyl chloride. This method avoids MsCl’s volatility issues.

Reaction Profile :
$$ \text{RSO}3\text{H} + \text{SOCl}2 \rightarrow \text{RSO}2\text{Cl} + \text{SO}2 + \text{HCl} $$

  • Temperature : Reflux (70–80°C).
  • Catalyst : Dimethylformamide (DMF, 0.1 eq).
  • Yield : 78–82%.

Phosgene (COCl₂) Method

Phosgene chlorinates sulfonic acids under anhydrous conditions, producing high-purity sulfonyl chlorides. Despite phosgene’s toxicity, this method remains prevalent in closed-system industrial reactors.

Safety Protocols :

  • Scrubbing Systems : NaOH traps excess phosgene.
  • Pressure Control : Maintain <2 atm to prevent leaks.
  • Yield : 90–92%.

Comparative Analysis of Synthetic Routes

Method Chlorinating Agent Sulfonation Agent Yield (%) Scalability Safety Profile
PCl₅ + MsCl PCl₅ MsCl 85–89 Moderate Low (PCl₅ toxicity)
Palau’chlor + MsCl Palau’chlor MsCl 70–75 High High
SOCl₂ Route N/A SOCl₂ 78–82 Moderate Moderate (SO₂ emissions)
Phosgene Method N/A COCl₂ 90–92 High Low (phosgene hazard)

Mechanistic Insights and Side Reactions

Cyclopropane Ring Stability

The strained cyclopropane ring predisposes the compound to [2+2] cycloreversion under prolonged heating (>100°C). Stabilizing strategies include:

  • Low-Temperature Processing : Maintain reactions below 50°C.
  • Steric Shielding : Bulkier solvents (e.g., tert-butyl methyl ether) reduce ring opening.

Sulfur Byproduct Formation

Sulfene (CH₂=SO₂), generated during MsCl reactions, may dimerize or hydrolyze. Additives like molecular sieves or anhydrous MgSO₄ suppress these pathways.

Industrial Applications and Challenges

Pharmaceutical Intermediates

The compound’s sulfonyl chloride group enables covalent binding to serine proteases, making it valuable for kinase inhibitor synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Chloride Group

The sulfonyl chloride moiety (-SO<sub>2</sub>Cl) is highly electrophilic, enabling reactions with nucleophiles such as amines, alcohols, and thiols. These substitutions typically proceed via a two-step mechanism:

  • Step 1 : Nucleophilic attack at the sulfur atom, forming a tetrahedral intermediate.

  • Step 2 : Elimination of chloride to yield sulfonamides, sulfonate esters, or thiosulfonates .

Example Reaction with Amines :
Reaction with primary or secondary amines produces stable sulfonamides. For instance, in a patent example, 2,2-dichloro-N-ethyl-1-methylcyclopropanecarboximidoyl chloride (a structurally related compound) reacted with ethylamine to form a substituted amidrazone in 96% yield .

Table 1: Representative Nucleophilic Substitutions

ReagentProduct ClassConditionsYield/Outcome
EthylamineSulfonamide0–10°C, toluene96%
Sodium methoxideSulfonate esterPolar aprotic solventNot reported

Hydrolysis Reactions

The sulfonyl chloride group reacts exothermically with water to form the corresponding sulfonic acid:

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride+H2O(2,2-Dichloro-1-methylcyclopropyl)methanesulfonic acid+HCl\text{(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride} + \text{H}_2\text{O} \rightarrow \text{(2,2-Dichloro-1-methylcyclopropyl)methanesulfonic acid} + \text{HCl}

This reaction is highly sensitive to moisture and requires controlled conditions to prevent violent decomposition .

Cyclopropane Ring Reactivity

The strained cyclopropane ring exhibits unique reactivity, particularly under Lewis acid catalysis:

Ring-Opening Reactions

In the presence of Lewis acids (e.g., SnCl<sub>4</sub>), the dichlorocyclopropane ring can undergo benzannulation. For example, a structurally similar dichlorocyclopropane derivative reacted with PhLi and SnCl<sub>4</sub> to form polyaromatic compounds via a proposed carbocation intermediate .

Electrophilic Additions

The cyclopropane ring may participate in electrophilic additions, though direct evidence for this compound is limited. Analogous systems show that dichlorocyclopropanes can undergo halogenation or epoxidation under specific conditions .

Formation of Sulfonamides and Derivatives

Sulfonamides derived from this compound are resistant to hydrolysis under both acidic and basic conditions, making them useful as protecting groups or pharmacophores. Reduction with LiAlH<sub>4</sub> regenerates the parent amine .

Example :

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride+RNH2RNHSO2-(cyclopropyl)+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{RNHSO}_2\text{-(cyclopropyl)} + \text{HCl}

Biological Interactions

While direct studies on this compound are sparse, structurally related sulfonyl chlorides exhibit antimicrobial and anticancer activity by inhibiting enzymes or disrupting protein function . Molecular docking studies suggest that the dichlorocyclopropane group enhances binding affinity to hydrophobic enzyme pockets .

Scientific Research Applications

Reagent in Organic Synthesis

The compound is primarily utilized as a reagent for nucleophilic substitution reactions. The sulfonyl chloride group enhances its reactivity, allowing for the replacement of chlorine with various nucleophiles such as amines and alcohols. This process leads to the formation of sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis.

Key Reactions:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles to form new compounds.
  • Hydrolysis: In the presence of water, it can hydrolyze to yield (2,2-dichloro-1-methylcyclopropyl)sulfonic acid, which has its own applications.

Building Block for Drug Development

The compound has shown promise as a pharmacophore in drug discovery due to its biological activity. Its structural features allow it to interact with biological macromolecules, influencing various biochemical pathways. Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting potential therapeutic applications .

Biological Activity:

  • Antimicrobial Properties: Compounds derived from (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride have been studied for their ability to inhibit bacterial growth.
  • Anticancer Activity: Initial studies suggest that it may interfere with cellular processes related to cancer progression.

Case Studies and Experimental Applications

Several studies have explored the applications of this compound in synthesizing complex molecules. For instance:

  • Synthesis of Pyrethroids: It has been used as a substrate in synthesizing pyrethroid insecticides, showcasing its utility in agrochemical applications .
  • Development of Novel Compounds: Research has demonstrated its effectiveness in producing various biologically active compounds through strategic synthetic pathways .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique properties compared to this compound:

Compound NameStructural FeaturesUnique Properties
1-Methylcyclopropylmethanesulfonyl chlorideLacks dichloro substituentsLess reactive than its dichloro counterpart
2-Chloro-1-methylcyclopropylmethanesulfonyl chlorideContains one chlorine onlyPotentially less toxic and easier to handle
(1-Methylcyclopropyl)carbamateContains a carbamate instead of sulfonylExhibits different biological activities

The dual chlorine substitution on the cyclopropane ring significantly enhances the electrophilicity of this compound compared to related compounds, making it more reactive and versatile in synthetic applications .

Mechanism of Action

The mechanism of action of (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methanesulfonyl Chloride (CH₃SO₂Cl)

  • Molecular Formula : C₁H₃ClO₂S
  • Molecular Weight : 114.56 g/mol
  • CAS RN : 124-63-0
  • Key Properties :
    • Simpler structure lacking a cyclopropane ring.
    • Highly reactive sulfonyl chloride group.
    • Classified as corrosive (H314) and acutely toxic via inhalation (H330) .
  • Applications : Widely used as a sulfonating agent in organic synthesis.
  • Hazards : Severe skin/eye damage, respiratory toxicity, and aquatic toxicity .

(2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride

  • Molecular Formula : C₅H₇ClF₂O₂S
  • Molecular Weight : 204.62 g/mol
  • CAS RN : 1955548-58-9
  • Key Properties :
    • Fluorine substituents on the cyclopropane reduce molecular weight compared to the dichloro analog.
    • Fluorine’s lower electronegativity and smaller atomic size may decrease reactivity relative to chlorine.

Comparative Analysis

Property (2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl Chloride (2,2-Difluoro-1-methylcyclopropyl)methanesulfonyl Chloride Methanesulfonyl Chloride
Molecular Formula C₅H₇Cl₃O₂S C₅H₇ClF₂O₂S CH₃ClO₂S
Molecular Weight (g/mol) 237.42 204.62 114.56
Substituents 2×Cl on cyclopropane 2×F on cyclopropane None
Reactivity High (Cl enhances electrophilicity) Moderate (F less electron-withdrawing than Cl) Very high
Hazards Likely corrosive, acute toxicity (inferred) Data unavailable H314, H318, H330
Applications Organic synthesis building block Research chemical Sulfonation reagent
Key Findings:

Structural Impact on Reactivity :

  • The dichloro derivative’s chlorine atoms increase electrophilicity at the sulfonyl chloride group compared to the difluoro analog, enhancing its utility in demanding sulfonation reactions.
  • Methanesulfonyl chloride, lacking steric hindrance from a cyclopropane ring, exhibits the highest reactivity but lower selectivity.

Toxicity and Handling :

  • Methanesulfonyl chloride’s hazards are well-documented, including severe respiratory and dermal toxicity . The dichloro compound likely poses similar or greater risks due to additional chlorine substituents.
  • Fluorinated analogs may offer reduced environmental persistence compared to chlorinated derivatives.

Synthetic Utility :

  • The dichloro compound’s rigid cyclopropane structure makes it valuable for constructing strained molecular architectures in drug discovery .
  • Methanesulfonyl chloride remains a staple reagent for straightforward sulfonation due to its simplicity and low cost.

Biological Activity

(2,2-Dichloro-1-methylcyclopropyl)methanesulfonyl chloride is an organosulfur compound notable for its unique structure and biological activity. This compound features a cyclopropyl group and two chlorine substituents, alongside a sulfonyl chloride functional group that enhances its reactivity. Its potential applications in drug development and other biological fields make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C5H7Cl2O2S\text{C}_5\text{H}_7\text{Cl}_2\text{O}_2\text{S}

This compound's electrophilicity is significantly increased due to the dual chlorine substitutions on the cyclopropane ring, making it reactive in nucleophilic substitution reactions. The sulfonyl chloride group allows for the formation of sulfonamides or sulfonate esters when reacted with various nucleophiles like amines or alcohols.

Biological Activity Overview

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its ability to interact with biological macromolecules suggests potential therapeutic applications. The compound can influence various biochemical pathways, which is crucial for its role as a pharmacophore in drug development.

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may alter their activity, leading to various biological effects. Studies utilizing molecular docking and structure-activity relationship modeling have been employed to predict its binding affinity to specific biological targets.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to this compound:

  • Antimicrobial Activity : Research has shown that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives of methanesulfonyl chloride have been tested against various bacterial strains, demonstrating efficacy in inhibiting growth.
  • Anticancer Potential : Investigations into the anticancer properties of related compounds suggest that they can induce apoptosis in cancer cells by interfering with cellular processes.
  • Toxicity Studies : Safety data sheets indicate that while the compound has promising biological activity, it also poses risks such as severe skin burns and eye damage upon contact, necessitating careful handling in laboratory settings .

Comparative Analysis with Similar Compounds

The following table summarizes some structural comparisons between this compound and related compounds:

Compound NameStructural FeaturesUnique Properties
1-Methylcyclopropylmethanesulfonyl chlorideLacks dichloro substituentsLess reactive than its dichloro counterpart
2-Chloro-1-methylcyclopropylmethanesulfonyl chlorideContains one chlorine onlyPotentially less toxic and easier to handle
(1-Methylcyclopropyl)carbamateContains a carbamate instead of sulfonylExhibits different biological activities

The dual chlorine substitution in this compound enhances its electrophilicity compared to these related compounds, which may contribute to its unique biological activities.

Q & A

Q. What are the recommended synthetic methodologies for preparing (2,2-dichloro-1-methylcyclopropyl)methanesulfonyl chloride, and how can reaction yields be optimized?

The compound can be synthesized via telescoping alkyl halide intermediates using systems like thiourea/NCBSI/HCl, which enables efficient conversion to sulfonyl chlorides . Key optimization strategies include:

  • Temperature control : Reactions conducted at 20°C minimize side reactions (e.g., hydrolysis) while maintaining reactivity .
  • Stoichiometry : A 1:1 molar ratio of substrate to NCBSI ensures complete conversion, as excess reagent may lead to byproducts.
  • Solvent selection : Dichloromethane (DCM) is preferred due to its inertness and ability to stabilize reactive intermediates .

Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and sulfonyl chloride groups (no direct proton signal). Adjacent substituents (e.g., dichloro groups) deshield nearby protons .
  • 13C NMR : The cyclopropane carbons appear at δ 25–35 ppm, while the sulfonyl carbon resonates near δ 69–70 ppm .

Q. Resolution of Data Contradictions :

  • Purity assessment : Use HPLC-MS to detect impurities (e.g., hydrolysis products like sulfonic acids) that may skew NMR integration .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry or substituent positioning .

Advanced Research Questions

Q. How should researchers design experiments to mitigate the compound’s acute toxicity and environmental hazards?

Safety Protocols :

  • Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent vapor inhalation .
  • Personal protective equipment (PPE) :
    • Respirators compliant with JIS T 8152 for organic vapors .
    • Chemically resistant gloves (e.g., nitrile) and full-body coverage to prevent dermal exposure .

Q. Environmental Safeguards :

  • Waste treatment : Neutralize residues with 10% sodium bicarbonate before disposal to prevent aquatic toxicity (LC50 < 1 mg/L for fish) .

Q. What are the stability challenges under experimental conditions, and how can decomposition pathways be controlled?

Instability Factors :

  • Light sensitivity : UV exposure accelerates decomposition into sulfur oxides (SOx) and chlorinated byproducts .
  • Temperature : Storage above 25°C promotes hydrolysis; maintain at 2–8°C in amber glass containers .

Q. Mitigation Strategies :

  • Additives : Stabilize with 0.1% hydroquinone to inhibit radical-mediated degradation .
  • Inert atmospheres : Conduct reactions under nitrogen to exclude moisture .

Q. How can researchers reconcile discrepancies in reported reaction kinetics or product distributions?

Case Study : Conflicting yields in sulfonylation reactions may arise from:

  • Substrate purity : Trace moisture (≥0.1%) hydrolyzes sulfonyl chloride intermediates, reducing yields .
  • Catalyst variability : NCBSI activity varies with storage duration; fresh batches improve reproducibility .

Q. Methodological Adjustments :

  • Kinetic monitoring : Use in situ IR spectroscopy to track reaction progress and identify bottlenecks .
  • DoE (Design of Experiment) : Systematic variation of parameters (e.g., solvent polarity, reagent ratios) isolates critical factors .

Q. What advanced computational methods support mechanistic studies of its reactivity?

  • DFT calculations : Model cyclopropane ring strain (≈27 kcal/mol) and its impact on sulfonyl chloride electrophilicity .
  • Molecular dynamics : Simulate hydrolysis pathways in aqueous environments to predict degradation products .

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